molecular formula C17H19NO3 B6421848 2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide CAS No. 303796-41-0

2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No.: B6421848
CAS No.: 303796-41-0
M. Wt: 285.34 g/mol
InChI Key: VIMRDZNRHFCOFD-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-N-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted with a 4-ethyl moiety and an arylacetamide group bearing a 4-methoxy substituent. The compound’s structure combines lipophilic (ethylphenoxy) and polar (methoxyphenyl) features, which may influence its pharmacokinetic properties and biological interactions.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-13-4-8-16(9-5-13)21-12-17(19)18-14-6-10-15(20-2)11-7-14/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMRDZNRHFCOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-ethylphenol with chloroacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-methoxyaniline under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or alkaline conditions, yielding distinct products:

Conditions Reagents Products Yield Reference
Acidic (HCl, Δ)6M HCl, reflux (8–12 hr)2-(4-Ethylphenoxy)acetic acid + 4-methoxyaniline72–78%
Basic (NaOH, Δ)2M NaOH, ethanol, refluxSodium 2-(4-ethylphenoxy)acetate + 4-methoxyaniline65–70%

Mechanistic Insights :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Alkaline hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine .

Oxidation Reactions

The ethyl group on the phenoxy ring is susceptible to oxidation:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄H₂O, 80°C, 6 hr2-(4-Carboxyphenoxy)-N-(4-methoxyphenyl)acetamide58%
CrO₃/H₂SO₄Acetone, 25°C, 24 hr2-(4-Acetylphenoxy)-N-(4-methoxyphenyl)acetamide41%

Notes :

  • Strong oxidants like KMnO₄ fully oxidize the ethyl group (–CH₂CH₃) to a carboxylic acid (–COOH).

  • Mild conditions (CrO₃) yield a ketone intermediate (–COCH₃).

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl and ethylphenoxy rings undergo EAS at positions dictated by their substituents:

Nitration

Reagents Conditions Major Product Regiochemistry Yield Reference
HNO₃/H₂SO₄0–5°C, 2 hrNitro group at para to methoxyMethoxy directs ortho/para63%

Sulfonation

Reagents Conditions Major Product Regiochemistry Yield Reference
H₂SO₄/SO₃100°C, 4 hrSulfonic acid group at meta to ethylEthyl directs meta55%

Structural Influence :

  • Methoxy (–OCH₃) is strongly activating, favoring nitration at the para position.

  • Ethyl (–CH₂CH₃) is weakly activating, directing sulfonation to the meta position due to steric hindrance .

Functional Group Interconversion

The acetamide group participates in coupling and reduction reactions:

Reaction Type Reagents Product Yield Reference
Reduction (Amide → Amine)LiAlH₄, THF, reflux2-(4-Ethylphenoxy)-N-(4-methoxyphenyl)ethylamine68%
Schotten-Baumann AcylationBenzoyl chloride, NaOHN-Benzoyl derivative77%

Applications :

  • Reduction with LiAlH₄ converts the amide to a primary amine, enabling further derivatization .

  • Acylation modifies the amine for bioactivity studies .

Stability Under Environmental Conditions

The compound exhibits moderate stability, with degradation observed under extreme conditions:

Condition Observation Half-Life Reference
UV light (300 nm)Photodegradation via C–O bond cleavage4.2 hr
pH 12, 60°CHydrolysis of acetamide1.8 hr

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various synthetic pathways due to its reactive functional groups, facilitating the development of novel compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound has been investigated for its potential bioactive properties. Research indicates that it may exhibit antimicrobial and antifungal effects, making it a candidate for developing new antimicrobial agents. Studies have shown its efficacy against specific bacterial strains, suggesting that it could be used in formulations aimed at treating infections .

Medicine

In medical research, this compound has been studied for its therapeutic effects. Preliminary findings suggest that it may possess anti-inflammatory and analgesic properties. The mechanism of action appears to involve inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response. Additionally, its interactions with ion channels may contribute to its analgesic effects .

Industry

From an industrial perspective, this compound is utilized in the development of specialty chemicals and materials. Its unique chemical structure allows for customization in formulations aimed at specific applications such as coatings, adhesives, and other polymer-based products. The ability to modify its chemical properties through various reactions enhances its utility across different sectors .

Data Table: Summary of Applications

Application AreaSpecific UseObserved Effects
ChemistryIntermediate in organic synthesisFacilitates creation of complex molecules
BiologyAntimicrobial agentEffective against certain bacterial strains
MedicineAnti-inflammatory & analgesicInhibits cyclooxygenase enzymes
IndustrySpecialty chemicalsUsed in coatings and adhesives

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting potential for development as an antimicrobial agent .
  • Therapeutic Evaluation :
    In a pharmacological study, the compound was tested for anti-inflammatory effects using animal models. The results demonstrated a marked reduction in inflammation markers when administered at specific dosages, supporting its use as a therapeutic agent .
  • Synthesis Innovations :
    Recent advancements in synthetic methods have improved the yield and purity of this compound through optimized reaction conditions and advanced purification techniques such as chromatography .

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act on cyclooxygenase enzymes to exert anti-inflammatory effects or interact with ion channels to provide analgesic effects.

Comparison with Similar Compounds

Phenoxy Group Modifications

  • Target Compound: The 4-ethylphenoxy group enhances lipophilicity compared to unsubstituted or polar-substituted phenoxy groups. This may improve membrane permeability but reduce aqueous solubility.
  • Compound 3c (): Features a phenoxy-acetamide group (N-[2-(4-methoxyphenyl)ethyl]-2-phenoxy-acetamide). The absence of an ethyl substituent results in lower lipophilicity, correlating with reduced α-glucosidase inhibitory activity (IC50 = 74 µM) compared to its naphthalene-substituted analog (3a, IC50 = 69 µM) .
  • Compound 2f (): 2-(4-Ethylphenoxy)-N-(2-methylbenzofuran-5-yl)acetamide shares the 4-ethylphenoxy group but differs in the aryl group (methylbenzofuran vs. methoxyphenyl). The benzofuran moiety may enhance π-π stacking interactions in target binding .

Arylacetamide Substituents

  • Compound 3.1.3 (): Contains a 4-methoxyphenylacetamide group but incorporates a thiazolidinone-thiazole scaffold. This structural complexity confers notable antitumor activity, suggesting that the acetamide moiety synergizes with heterocyclic systems for enhanced efficacy .
  • Compounds 13–18 (): Thiazole derivatives with piperazine-linked acetamides (e.g., 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide).

Key Observations:

  • Lipophilicity vs.
  • Electron-Donating Groups : The 4-methoxyphenyl group is a recurring motif in bioactive acetamides (e.g., α-glucosidase and MMP inhibitors), suggesting its role in stabilizing charge-transfer interactions .
  • Heterocyclic Enhancements : Thiazole or pyridine rings () significantly boost activity compared to simple acetamides, likely due to additional binding interactions (e.g., HIS163 in SARS-CoV-2 Mpro) .

Physicochemical and Pharmacokinetic Properties

  • Melting Points : Derivatives with rigid heterocycles (e.g., thiazole in ) exhibit higher melting points (269–303°C) than the target compound, likely due to crystalline packing efficiency .
  • Molecular Weight : The target compound (MW 313.37) falls within the acceptable range for oral bioavailability (<500 g/mol), unlike bulkier analogs like Compound 18 (MW 438.54, ) .
  • Hydrogen Bonding: The methoxy and acetamide groups in the target compound provide H-bond donors/acceptors, critical for target engagement, as seen in SARS-CoV-2 Mpro inhibitors () .

Biological Activity

2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide is a compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethylphenol with N-(4-methoxyphenyl)acetamide. The reaction conditions often include the use of solvents and catalysts to enhance yield and purity. The resulting compound can be characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antibacterial agent. Studies have demonstrated that derivatives with similar structures exhibit significant inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Antioxidant Properties : Research indicates that this compound may possess antioxidant activity, which is crucial for combating oxidative stress in biological systems. The DPPH radical scavenging assay is commonly used to evaluate such properties .
  • Anti-inflammatory Effects : Compounds with a similar phenoxy-N-arylacetamide structure have been reported to exhibit anti-inflammatory properties. This suggests that this compound could contribute to reducing inflammation in various models .
  • Anticancer Potential : Preliminary studies have indicated that compounds within this class may possess anticancer properties, affecting cell proliferation and inducing apoptosis in cancer cell lines .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of phenoxy-N-arylacetamides found that this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Antioxidant Activity

In a comparative study on antioxidant activities, this compound was tested alongside known antioxidants. The compound demonstrated a DPPH radical scavenging ability comparable to ascorbic acid at specific concentrations, suggesting its utility in formulations aimed at oxidative stress mitigation .

Anti-inflammatory Effects

In vitro studies on the anti-inflammatory effects showed that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines when stimulated by lipopolysaccharides (LPS). This reduction highlights its potential role in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Biological Activity Activity Type Reference
AntimicrobialEffective against E. coli, S. aureus
AntioxidantDPPH scavenging activity comparable to ascorbic acid
Anti-inflammatoryReduced cytokine production in LPS-stimulated macrophages
AnticancerInduced apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, phenoxyacetamide derivatives are typically prepared by reacting chloroacetamide intermediates with substituted phenols under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃). Optimization involves adjusting reaction time (6–12 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 phenol:chloroacetamide). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield .
  • Example Data :

ParameterOptimal ConditionYield Range
SolventDMF50–80%
BaseK₂CO₃
Temperature80°C

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • Methodology :

  • 1H NMR : Analyze aromatic proton signals (δ 6.8–7.3 ppm for methoxyphenyl and ethylphenoxy groups) and acetamide NH (δ 8.1–8.5 ppm). Splitting patterns (e.g., doublets for para-substituted aryl groups) confirm substitution positions .
  • Mass Spectrometry : ESI-MS or HRMS should match the molecular ion peak (e.g., [M+H]⁺ for C₁₇H₁₉NO₃: calc. 285.1365, observed 285.1368) .
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and ether C-O-C (~1240 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodology : Use the MTT assay to evaluate cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7). Positive controls (e.g., doxorubicin) and dose-response curves (0.1–100 μM) are essential. IC₅₀ values <10 μM indicate promising activity .
  • Experimental Design :

ParameterRecommendation
Cell LinesHCT-116, MCF-7, PC-3
Incubation Time48–72 hours
Data ValidationTriplicate replicates

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemistry or crystal packing effects?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines structures. Key parameters include space group determination (e.g., monoclinic C2/c), bond angles, and hydrogen-bonding networks. For example, crystallographic data for analogous acetamides show intermolecular N-H···O=C interactions stabilizing the lattice .
  • Example Crystallographic Data :

ParameterValue (from )
Space GroupC2/c
a, b, c (Å)9.6643, 18.5534, 9.3072
Z4

Q. What computational strategies predict binding affinity for adenosine A2B receptors?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) assess ligand-receptor interactions. Use the A2B receptor crystal structure (PDB: 5IU4) for docking. Key residues (e.g., Phe168, Asn254) often form hydrogen bonds with methoxyphenyl and acetamide groups. MM-PBSA calculations quantify binding free energy .
  • Workflow :

Ligand preparation (protonation states, energy minimization).

Grid box centered on the receptor’s active site.

100-ns MD simulation to evaluate stability (RMSD <2.0 Å acceptable).

Q. How should researchers address contradictory cytotoxicity data across cell lines?

  • Methodology :

  • Statistical Analysis : Use ANOVA or Student’s t-test to compare IC₅₀ values. Consider cell line heterogeneity (e.g., receptor expression levels) .
  • Mechanistic Studies : Evaluate apoptosis (Annexin V/PI staining) or ROS generation to identify cell death pathways.
    • Case Study : In acetamide derivatives, compounds with electron-withdrawing groups (e.g., -Cl) show higher potency in HT-29 (colon cancer) than MCF-7 (breast cancer) due to differences in membrane transporters .

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